molecular formula C9H8ClKO3 B1675962 MCPA-potassium CAS No. 5221-16-9

MCPA-potassium

Cat. No. B1675962
CAS RN: 5221-16-9
M. Wt: 238.71 g/mol
InChI Key: ORHJUFUQMQEFPQ-UHFFFAOYSA-M
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Patent
US05939584

Procedure details

6.6 parts (0.1 mol) of powdered potassium hydroxide (85%) are introduced into a melt of 20 parts (0.1 mol) of MCPA (93.3%) with stirring and the mixture is kept at 130° C. for 30 minutes. After solidification, 26 parts of MCPA-potassium having an MCPA content of 71.8% are obtained, which corresponds to a yield of 100%. M.p.: 203° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[CH3:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]([OH:15])=[O:14]>>[CH3:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]([O-:15])=[O:14].[K+:2].[CH3:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]([OH:15])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[OH-].[K+]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)Cl)OCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[K+]
Name
Type
product
Smiles
CC1=C(C=CC(=C1)Cl)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.